molecular formula C8H18ClNO2 B1671652 Ethyl L-leucinate hydrochloride CAS No. 2743-40-0

Ethyl L-leucinate hydrochloride

Cat. No.: B1671652
CAS No.: 2743-40-0
M. Wt: 159.23 g/mol
InChI Key: NOUDPBCEONUCOV-FJXQXJEOSA-N
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Description

Ethyl L-leucinate hydrochloride is an organic chemical synthesis intermediate . It is also known as L-Leucine ethyl ester . The molecular formula is C8H18ClNO2 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 195.69 g/mol .


Chemical Reactions Analysis

This compound is known for its ability to enhance the enantioselectivity of certain reactions and is often used as a resolving agent for the separation of racemic mixtures .


Physical and Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a melting point of 134-136 °C . It is soluble in water and has a refractive index of 19 ° (C=5, EtOH) .

Scientific Research Applications

Enzyme Activity Determination

Ethyl L-leucinate hydrochloride is utilized in enzymatic studies to determine specific enzyme activities. One notable application is in the synthesis of L-leucine-β-naphthylamide hydrochloride, which serves as a colorimetric substrate for measuring leucine aminopeptidase activity. This method has facilitated the investigation of enzyme specificity and the distribution of enzymatic activity across mammalian tissues, offering insights into biochemical pathways and disease mechanisms (M. N. Green et al., 1955).

Phytoremediation Research

Research involving this compound extends to environmental science, particularly in studying phytoremediation. The tropical leguminous tree Leuceana leucocephala has been shown to uptake and metabolize hazardous environmental pollutants like ethylene dibromide and trichloroethylene. This demonstrates this compound's relevance in exploring the efficacy of plant species in removing contaminants from soil and groundwater, contributing to environmental cleanup efforts (S. Doty et al., 2003).

Material Science and Polymer Research

In material science, this compound is integral to synthesizing specific polyacetylenes. Research has explored the synthesis, hydrogen bonding, chirality transcription, and chain helicity of amphiphilic poly(phenylacetylene)s carrying L-leucine pendants. These studies contribute to the development of novel polymeric materials with potential applications in drug delivery, nanotechnology, and the creation of stimuli-responsive materials (K. Cheuk et al., 2003).

Biodiesel Production Optimization

This compound plays a role in the renewable energy sector, specifically in the optimization of biodiesel production. Research into the transesterification of fats and vegetable oils with ethanol, in which this compound could be involved, has led to advancements in creating more efficient and sustainable biodiesel fuels. This underscores the compound's utility in enhancing alternative fuel technologies (A. Bouaid et al., 2007).

Antimicrobial and Cyclooxygenase-Inhibitory Activities

In the field of pharmacology, this compound contributes to the exploration of natural products for medicinal applications. Studies on plants like Leucosidea sericea have investigated antimicrobial, anthelmintic, and cyclooxygenase-inhibitory activities. These research efforts highlight the compound's relevance in discovering new drugs and therapeutic agents based on natural sources (A. Aremu et al., 2010).

Safety and Hazards

Ethyl L-leucinate hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDPBCEONUCOV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-40-0
Record name L-Leucine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2743-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-leucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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